molecular formula C10H19NO4 B139116 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 129765-95-3

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No. B139116
M. Wt: 217.26 g/mol
InChI Key: LHJVMOIOTPJSLS-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a compound that falls within the category of β-amino acids, which are of significant interest due to their presence in biologically active molecules and potential use in pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, particularly in the preparation of peptides.

Synthesis Analysis

The synthesis of related β-amino acids has been demonstrated through various methods. For instance, the enantiomerically pure 3-aminobutanoic acids can be obtained by preparative HPLC separation of diastereoisomers, which are produced from the addition of (S)-phenethylamine to methyl crotonate followed by hydrogenolysis . Additionally, (S)-Methyl 3-(benzoylamino) butanoate is accessible via enzymatic kinetic resolution . Another related compound, (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, was synthesized from D-mannitol with high stereoselectivity and good overall yield, featuring the Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure of β-amino acids, including those with the tert-butoxycarbonyl group, is characterized by the presence of an amino group (–NH2) and a carboxylic acid group (–COOH) separated by a β-carbon. This structural feature distinguishes them from α-amino acids, where the amino and carboxylic acid groups are adjacent. The presence of substituents on the β-carbon, such as the tert-butoxycarbonyl group, can significantly influence the molecule's reactivity and stereochemistry.

Chemical Reactions Analysis

β-Amino acids with Boc protection can undergo various chemical reactions. For example, the N-benzyl- and N-benzyloxycarbonyl derivatives of 3-aminobutanoates can be doubly deprotonated and then alkylated or aminated with high selectivity . The doubly lithiated β-amino-acid derivative's reactivity is influenced by the presence of lithium chloride (LiCl) . In the context of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, the synthesis involves the use of diazo compounds, which can be potentially explosive, and metal-catalyzed reactions with silver trifluoroacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids with Boc protection are influenced by the protective group and the overall molecular structure. The Boc group increases the steric bulk and provides stability to the amino group during synthetic procedures. The physical properties such as solubility, melting point, and crystallinity can vary depending on the specific substituents and the stereochemistry of the β-amino acid. The chemical properties, including acidity, basicity, and reactivity in peptide coupling reactions, are also affected by the presence of the Boc group and other substituents on the molecule.

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application: The compound is used in a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid .

Application 3: Protein Assembly

  • Summary of Application: This compound is used in the assembly of proteins. It is used as a building block in the synthesis of peptides that are then assembled into proteins .
  • Methods of Application: The compound is used in solid phase synthesis, a method commonly used in peptide synthesis. The amino acid is attached to a solid support, and then other amino acids are added one at a time to build the peptide .
  • Results or Outcomes: The use of this compound in protein assembly allows for the precise control over the sequence of amino acids in the peptide, which is crucial for the function of the resulting protein .

Application 4: Synthesis of HCV Protease Inhibitor Modified Analogs

  • Summary of Application: This compound is used in the synthesis of modified analogs of Hepatitis C Virus (HCV) protease inhibitors .
  • Methods of Application: The compound is used as a starting material in the synthesis of these analogs. The synthesis process involves various chemical reactions, including coupling reactions, deprotection steps, and purification steps .
  • Results or Outcomes: The resulting analogs can be tested for their ability to inhibit the HCV protease, an enzyme that is essential for the replication of the virus. This could potentially lead to the development of new treatments for Hepatitis C .

Application 5: Protein Modification

  • Summary of Application: This compound is used in the preparation of non-standard protected amino acid derivatives that find application in protein modification .
  • Methods of Application: The compound is used in a method for preparing non-standard protected amino acid derivatives. These derivatives can then be used to modify proteins in a controlled manner .
  • Results or Outcomes: The resulting modified proteins can have altered properties, such as increased stability or altered activity, which can be useful in various applications, including drug development .

Application 6: Synthesis of Viscous Oil

  • Summary of Application: This compound is used in the synthesis of a viscous oil .
  • Methods of Application: The compound is used in a method for synthesizing a viscous oil. The specific details of the synthesis process are not provided in the source .
  • Results or Outcomes: The resulting viscous oil can have various applications, depending on its specific properties .

properties

IUPAC Name

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJVMOIOTPJSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438923
Record name 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

CAS RN

129765-95-3
Record name 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 3 L, 3-neck round bottom flask equipped with a magnetic stirrer, thermometer, nitrogen bubbler and addition funnel was charged with 180.3 g (0.89 mol) of N-(t-butoxycarbonyl)-4,4-dimethylazetidin-2-one dissolved in 1 L of tetrahydrofuran. The solution was cooled to 0°-5° C. and treated dropwise with 890 mL of 1.0M aqueous lithium hydroxide over 30 minutes. The reaction mixture was stirred at 0°-5° C. for 2 hours then diluted with 1 L of ether and 1 L of water. The layers were allowed to separate and the aqueous layer reextracted with an additional 1 L of ether. The aqueous layer was acidified by the addition of 1 L of saturated aqueous sodium bisulfate, then extracted with 1×1 L and 2×500 mL of ether. The combined organic layer and ether extracts were washed with 500 mL of saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under vacuum to 173 g of a yellow oil that solidified upon standing. The material was slurried with warm hexane then filtered and dried under high vacuum to afford 168.5 g (0.775 mol, 87%) of product as a white solid. 1H NMR (200 MHz,CDCl3): 1.39 (s,6H), 1.44 (s,9H), 2.72 (s,2H). FAB-MS: calculated for C10H19NO4 217; found 218 (M+H,54%).
Quantity
180.3 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WR Schoen, JM Pisano, K Prendergast… - Journal of medicinal …, 1994 - ACS Publications
Growth hormone (GH) is a 191-amino acid peptide (MW 21 500) which is the primary hormone responsible for growth in mammals. Since its first clinical use in 1959, GH therapy has …
Number of citations: 125 pubs.acs.org
MG Yang, M Beaudoin-Bertrand, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
SAR efforts directed at identifying RORγt inverse agonists structurally different from our clinical compound 1 (BMS-986251) led to tricyclic-carbocyclic analogues represented by 3–7 …
Number of citations: 9 pubs.acs.org
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
Malaria remains a global health threat and growing resistance to artemisinin-based therapies calls for therapeutic agents with novel mechanisms of action. The Plasmodium spp M1 and …
Number of citations: 2 www.sciencedirect.com

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